Pelargonidin

Description

Overview of Anthocyanidins: Structure, Classification, and Biological Significance

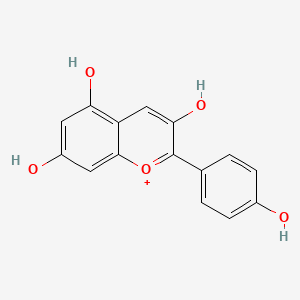

Anthocyanidins are a major class of polyphenolic secondary metabolites that contribute significantly to the vibrant colors of higher plants. Their basic chemical structure is the flavylium (B80283) ion, which consists of a C6-C3-C6 skeleton, comprising two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring containing an oxygen atom.

Anthocyanidins are classified based on the substitution patterns of hydroxyl (-OH) and methoxyl (-OCH3) groups on the B-ring. The six most common anthocyanidins found in nature are cyanidin (B77932), delphinidin (B77816), malvidin, peonidin, petunidin, and pelargonidin. The specific arrangement of these substituents dictates the light-absorbing properties of the molecule and, consequently, its color.

In their natural state within plants, anthocyanidins are typically found as glycosides, known as anthocyanins. The attachment of one or more sugar moieties to the anthocyanidin backbone increases their stability and water solubility. Further acylation with aliphatic or aromatic acids can also occur, leading to a vast diversity of anthocyanin structures.

The biological significance of anthocyanidins in plants is multifaceted. They play a crucial role in attracting pollinators and seed dispersers through vibrant coloration. Furthermore, they are involved in protecting plants from various environmental stressors, including UV radiation and pathogens. From a human health perspective, anthocyanidins are recognized for their potent antioxidant properties and are being investigated for a range of potential health benefits.

Unique Position of this compound Among Major Anthocyanidins

This compound is distinguished from other common anthocyanidins by the hydroxylation pattern of its B-ring, which contains a single hydroxyl group at the 4' position. This structural simplicity has a profound impact on its chemical properties and the color it imparts.

The singular hydroxyl group on the B-ring of this compound results in a characteristic orange to red-orange hue, which is distinct from the reddish-purple of cyanidin (two hydroxyl groups) and the blue-red of delphinidin (three hydroxyl groups). This makes this compound a key contributor to the orange and scarlet colors seen in many flowers and fruits.

From a biochemical standpoint, the biosynthesis of this compound represents a fundamental branch of the anthocyanin pathway. Its precursor, dihydrokaempferol (B1209521), can be hydroxylated to form the precursors of cyanidin and delphinidin. Therefore, the regulation of the enzymes that catalyze these hydroxylation steps is a critical determinant of the final anthocyanidin profile in a plant.

This compound is abundant in a variety of dietary sources, including strawberries, raspberries, radishes, and kidney beans. Its presence in these commonly consumed foods makes it a significant component of the human diet and a subject of interest in nutritional science. wikipedia.org

Historical Development and Key Milestones in this compound Research

The scientific investigation of this compound and its derivatives has a rich history intertwined with the broader exploration of plant pigments. One of the earliest significant milestones was the identification of callistephin , the 3-O-glucoside of this compound, in purple-red asters by Richard Willstätter and Ch. L. Burdick in 1917. acs.org

A pivotal moment in understanding the chemical nature of these compounds came in 1928, when British chemists Alexander Robertson and the Nobel laureate Sir Robert Robinson elucidated the structure of callistephin and successfully synthesized it in the laboratory. acs.org Robinson's extensive work on the synthesis of anthocyanins, including pelargonin (this compound-3,5-diglucoside), peonin, and cyanin (B1213888) chlorides, laid the groundwork for the chemical understanding of this class of pigments. rsc.orgrsc.org His development of systematic methods for the rapid identification of anthocyanins in the 1930s was instrumental in advancing the field. researchgate.net

These early structural and synthetic studies were crucial for establishing the fundamental chemistry of this compound and its glycosides, paving the way for future research into its biosynthesis, genetics, and biological functions.

Contextualizing this compound in Contemporary Phytochemical and Life Sciences Research

In the modern scientific landscape, this compound continues to be a molecule of significant interest across various disciplines. In phytochemistry, research is ongoing to identify and quantify this compound derivatives in a wide array of plant species, contributing to a deeper understanding of plant biodiversity and chemotaxonomy. nih.gov

In the life sciences, the biological activities of this compound are a major focus. Its potent antioxidant properties are well-documented, and studies are exploring its potential roles in human health. taylorandfrancis.com Research has investigated its anti-inflammatory effects and its potential mechanisms of action in cellular processes. researchgate.net Furthermore, the potential of this compound in the context of chronic diseases is an active area of investigation. researchgate.net

Recent advancements in metabolic engineering have also highlighted the potential for producing this compound and its glycosides in microbial systems, which could provide a sustainable source of these compounds for various applications, including as natural food colorants and for nutraceutical purposes. The strawberry-derived this compound has even been shown to enable the oral delivery of therapeutic proteins. pnas.org

The ongoing research into this compound underscores its continued importance as a model compound for understanding anthocyanin chemistry and biochemistry, and as a promising natural product with potential applications in food science, nutrition, and medicine.

Interactive Data Tables

Table 1: Comparison of Major Anthocyanidins

| Anthocyanidin | B-Ring Substitution | Color |

| This compound | 4'-OH | Orange-Red |

| Cyanidin | 3',4'-di-OH | Red-Magenta |

| Delphinidin | 3',4',5'-tri-OH | Blue-Red |

| Peonidin | 3'-OCH3, 4'-OH | Cherry Red |

| Petunidin | 3'-OCH3, 4',5'-di-OH | Dark Red/Purple |

| Malvidin | 3',5'-di-OCH3, 4'-OH | Purple |

Table 2: Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| Chalcone (B49325) Synthase | CHS | Catalyzes the initial step in flavonoid biosynthesis. |

| Chalcone Isomerase | CHI | Isomerizes chalcone to naringenin (B18129). |

| Flavanone (B1672756) 3-Hydroxylase | F3H | Converts naringenin to dihydrokaempferol. |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydrokaempferol to leucothis compound (B191709). |

| Anthocyanidin Synthase | ANS | Converts leucothis compound to this compound. |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UF3GT | Glycosylates this compound to form this compound-3-glucoside. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFMGWDSJLBXDZ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-04-3 (chloride) | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40861793 | |

| Record name | Pelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pelargonidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7690-51-9 | |

| Record name | Pelargonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7690-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pelargonidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | Pelargonidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Pelargonidin

Elucidation of the Core Phenylpropanoid and Flavonoid Biosynthetic Pathways

The journey to pelargonidin begins with the general phenylpropanoid pathway, which itself originates from primary metabolism, specifically the shikimate pathway. Phenylalanine, an amino acid synthesized via the shikimate pathway, serves as the initial precursor nih.govontosight.aifrontiersin.orgmdpi.comuvic.cawikipedia.orgfrontiersin.org. The phenylpropanoid pathway converts phenylalanine into a series of phenylpropanoid compounds, with the first committed step catalyzed by phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to trans-cinnamic acid nih.govontosight.aifrontiersin.orguvic.caencyclopedia.pubnih.gov. Subsequently, cinnamic acid is hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 monooxygenase nih.govontosight.aifrontiersin.orguvic.caencyclopedia.pub. The final step in the central phenylpropanoid pathway involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) nih.govontosight.aifrontiersin.orguvic.caencyclopedia.pub.

P-coumaroyl-CoA then enters the flavonoid biosynthesis pathway, where it condenses with three molecules of malonyl-CoA (derived from acetyl-CoA) in a reaction catalyzed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone nih.govwikipedia.orgfrontiersin.orgencyclopedia.pubresearchgate.net. Naringenin chalcone is isomerized by chalcone isomerase (CHI) to naringenin, a flavanone (B1672756) nih.govwikipedia.orgfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgoup.comresearchgate.net. Naringenin is then hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK), which is a critical intermediate and a branching point for various flavonoid subclasses, including anthocyanins nih.govwikipedia.orgfrontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgoup.comresearchgate.net.

Enzymatic Steps and Gene Regulation in this compound Biosynthesis

The pathway from dihydroflavonols to anthocyanidins involves several key enzymatic transformations, with specific enzymes dictating the final anthocyanidin structure.

Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme in the anthocyanin branch of the flavonoid pathway frontiersin.orgencyclopedia.pubresearchgate.netfrontiersin.orgoup.comresearchgate.netmdpi.com. DFR catalyzes the reduction of dihydroflavonols, such as dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM), to their corresponding leucoanthocyanidins: leucothis compound (B191709), leucocyanidin, and leucodelphinidin, respectively encyclopedia.pubfrontiersin.orgmdpi.com. Leucothis compound is the direct precursor to this compound. Therefore, the activity and substrate specificity of DFR are critical for the production of this compound encyclopedia.pubmdpi.com. Following the formation of leucoanthocyanidins, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), converts them into colored anthocyanidins frontiersin.orgencyclopedia.pubfrontiersin.orgresearchgate.net. This compound is formed from leucothis compound by ANS.

The accumulation of this compound and other anthocyanins is tightly regulated at the transcriptional level by a complex network of regulatory genes frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. The core regulatory complex, often referred to as the MBW complex, consists of members from the MYB (Myeloblastosis), bHLH (basic helix-loop-helix), and WD40 repeat protein families frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. MYB transcription factors, particularly those from the R2R3-MYB subclass, play a crucial role in activating the expression of structural genes in the anthocyanin pathway frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. These MYB proteins, in complex with bHLH and WD40 proteins, bind to the promoter regions of structural genes, thereby controlling their transcription and, consequently, the flux through the pathway leading to anthocyanin accumulation frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. Specific MYB transcription factors are known to confer pathway specificity, influencing the production of different anthocyanidins like this compound encyclopedia.pub.

Branching Pathway Specificity Leading to this compound vs. Other Anthocyanidins

The divergence of the flavonoid pathway to produce different anthocyanidins—this compound, cyanidin (B77932), and delphinidin (B77816)—is primarily determined by the hydroxylation status of the B-ring of the dihydroflavonol precursors mdpi.comfrontiersin.org. This compound is the least hydroxylated anthocyanidin, characterized by a single hydroxyl group at the 4'-position of the B-ring frontiersin.org. Cyanidin has an additional hydroxyl group at the 3'-position, and delphinidin has hydroxyl groups at both the 3'- and 5'-positions mdpi.comfrontiersin.org.

The enzymes responsible for these hydroxylation steps are flavonoid 3′-hydroxylase (F3′H) and flavonoid 3′,5′-hydroxylase (F3′5′H) frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. Dihydrokaempferol (DHK), which lacks B-ring hydroxylation, is the direct precursor for this compound synthesis frontiersin.orgencyclopedia.pubmdpi.comfrontiersin.org. DHK is converted to leucothis compound by DFR. If F3′H is active, it hydroxylates DHK to dihydroquercetin (DHQ), which then leads to cyanidin after reduction by DFR and conversion by ANS frontiersin.orgencyclopedia.pubfrontiersin.orgmdpi.com. If F3′5′H is active, it hydroxylates DHK or DHQ to dihydromyricetin (DHM) or dihydroquercetin, respectively, leading to delphinidin encyclopedia.pubfrontiersin.org. Therefore, the expression levels and activity of F3′H and F3′5′H, in conjunction with DFR, precisely dictate the type of anthocyanidin synthesized, with a higher flux towards this compound occurring when F3′H and F3′5′H activities are low or absent, and DFR acts primarily on DHK mdpi.comfrontiersin.org.

Subcellular Localization and Compartmentation in this compound Biosynthesis

The enzymes involved in the phenylpropanoid and flavonoid biosynthetic pathways are known to be organized into multi-enzyme complexes, often associated with cellular membranes, which facilitates metabolic channeling and efficient product synthesis frontiersin.orgfrontiersin.org. Specifically, enzymes of the general phenylpropanoid pathway, such as PAL and C4H, have been shown to colocalize in the endoplasmic reticulum (ER) frontiersin.org. Subsequent enzymes in the flavonoid pathway, including CHS, CHI, F3H, F3′H, F3′5′H, and DFR, are generally localized within the cytoplasm or associated with the ER frontiersin.org. The final steps of anthocyanin synthesis, including the conversion of anthocyanidins to anthocyanins via glycosylation by UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UFGT) and further modifications, occur in the ER frontiersin.orgencyclopedia.pub. The colored anthocyanins are then transported and stored in the vacuole, where they exert their pigmentary functions encyclopedia.pub.

Environmental and Developmental Factors Influencing this compound Biosynthetic Flux

The biosynthesis and accumulation of this compound are significantly influenced by both environmental cues and developmental signals within the plant mdpi.comencyclopedia.pubd-nb.info. Light is a critical environmental factor that strongly induces the expression of genes involved in anthocyanin biosynthesis, thereby promoting accumulation encyclopedia.pub. Plants also upregulate the phenylpropanoid pathway, including this compound synthesis, as a protective mechanism against various abiotic stresses such as UV irradiation, drought, high salinity, and low temperatures mdpi.comencyclopedia.pub. These compounds can act as antioxidants, scavenging reactive oxygen species (ROS) generated under stress conditions, and as UV protectants mdpi.comencyclopedia.pub.

Developmental stage also plays a role. For instance, studies have observed a correlation between the decrease of this compound derivatives in maturing petals and the increase of other compounds, suggesting a programmed temporal regulation of the pathway during plant development d-nb.info. This dynamic regulation ensures that pigment production is optimized for specific developmental phases and environmental conditions.

Natural Distribution and Accumulation Patterns of Pelargonidin and Its Glycosides

Taxonomic Distribution Across Plant Kingdoms and Specific Plant Families

Pelargonidin and its derivatives are widespread throughout the plant kingdom, particularly in angiosperms. researchgate.net Their distribution is not uniform, with certain plant families being particularly rich in these pigments. The name "this compound" itself is derived from Pelargonium, the genus of geraniums, which are well-known for their vibrant red flowers containing this compound. thepharmajournal.com

Several key plant families are known to accumulate significant amounts of this compound:

Rosaceae: This family includes many familiar fruits where this compound is a key pigment, such as strawberries (Fragaria x ananassa) and raspberries (Rubus idaeus). wikipedia.org Red and pink roses (Rosa) also derive their coloration from this anthocyanidin. wikipedia.org

Geraniaceae: As the etymological source of the name, red geraniums (Pelargonium species) are rich in this compound. wikipedia.orgthepharmajournal.com

Araceae: In the genus Philodendron, this compound is the main pigment responsible for the red color in the spathes. wikipedia.org

Myrsinaceae: The orange flowers of the blue pimpernel (Anagallis monelli) contain high concentrations of this compound. wikipedia.org

Solanaceae: Certain members of this family, which includes petunias, can produce this compound-based pigments. thepharmajournal.com

Brassicaceae: The characteristic color of red radishes (Raphanus sativus) is due to this compound glycosides. wikipedia.orgmdpi.com

Fabaceae: this compound is found in large amounts in the seed coats of kidney beans (Phaseolus vulgaris). wikipedia.org

Punicaceae: Pomegranate (Punica granatum) flowers and fruits contain this compound glycosides. wikipedia.orgimpactfactor.org

Table 1: Taxonomic Distribution of this compound

| Plant Family | Representative Genera/Species |

|---|---|

| Rosaceae | Fragaria (Strawberry), Rubus (Raspberry), Rosa (Rose) |

| Geraniaceae | Pelargonium (Geranium) |

| Araceae | Philodendron |

| Myrsinaceae | Anagallis monelli (Blue Pimpernel) |

| Brassicaceae | Raphanus sativus (Radish) |

| Fabaceae | Phaseolus vulgaris (Kidney Bean) |

Intra-plant Distribution: Occurrence in Fruits, Flowers, Leaves, and Roots

This compound is synthesized and accumulated in various plant tissues, where it serves functions related to pollination, seed dispersal, and protection from environmental stressors. researchgate.netnih.gov The specific location of the pigment within the plant is genetically determined and can be highly tissue-specific. juniperpublishers.com

Flowers: Flowers are a primary site of this compound accumulation, where its orange-to-red hues attract pollinators. nih.gov It is a key pigment in the petals of red geraniums, orange-flowered gentian (Gentiana lutea var. aurantiaca), and red-purple morning glories (Ipomoea purpurea). wikipedia.orgnih.govresearchgate.net

Fruits: Many fruits owe their red coloration to this compound. It is abundant in berries like ripe strawberries and raspberries. wikipedia.org It is also present in pomegranates, plums, cranberries, and chokeberries. wikipedia.org In some fruits, the pigments are contained throughout the flesh, while in others, they are localized primarily in the skin. juniperpublishers.com

Leaves: While less common as a primary leaf pigment, this compound can be found in the leaves of some plants, often becoming more visible during autumn senescence when chlorophyll (B73375) degrades. juniperpublishers.com Anthocyanins like this compound in leaves are thought to offer protection against stressors such as high light and cold temperatures. nih.gov

Roots and Tubers: this compound is responsible for the red color of certain root vegetables, most notably the red radish. wikipedia.org Its presence in underground storage organs is less common than in aerial parts of the plant.

Other Tissues: The compound can also be found in other tissues, such as the seed coats of kidney beans. wikipedia.org

Factors Modulating this compound Content in Plant Tissues

The concentration of this compound in plant tissues is not static but is influenced by a combination of genetic and environmental factors. nih.gov

Cultivar: Genetic differences between cultivars of the same species can lead to significant variations in this compound content. For instance, studies within the genus Fragaria (strawberry) have shown that different accessions and cultivars possess widely varying levels of this compound. researchgate.netishs.org

Ripeness: The process of fruit ripening is often associated with a dramatic increase in anthocyanin synthesis. In strawberries, this compound content rises significantly as the fruit matures, which serves as a visual cue for seed-dispersing animals. researchgate.netishs.org

Environmental Stress: Abiotic stressors can modulate the production of anthocyanins, including this compound. High light intensity and UV radiation are known to stimulate anthocyanin synthesis, which is believed to protect the plant's photosynthetic apparatus from photo-oxidative damage. juniperpublishers.com Temperature also plays a role, with cooler temperatures sometimes enhancing pigment accumulation. nih.gov Drought stress, often coupled with high light, can also lead to increased anthocyanin levels in leaves. juniperpublishers.com

Glycosylation and Acylation Profiles of this compound in Natural Sources

In nature, this compound rarely exists in its free aglycone form. It is typically found as a glycoside, meaning it is attached to one or more sugar molecules. This glycosylation increases the pigment's water solubility and stability, allowing it to be stored in the cell vacuole. researchgate.net

The most common sugar attached is glucose, forming this compound-3-glucoside (also known as callistephin). wikipedia.org Sugars can also be attached at other positions, such as the 5-position, to form derivatives like this compound-3,5-O-diglucoside. impactfactor.orgnih.gov Other common sugar moieties include rutinose, galactose, and arabinose. nih.govresearchgate.net

To further increase chemical diversity and stability, these glycosides can be acylated. nih.gov This involves the esterification of the sugar's hydroxyl groups with organic acids. mdpi.com Acylating groups can be aliphatic (e.g., malonic acid) or aromatic (e.g., p-coumaric, caffeic, and ferulic acids). mdpi.comnih.govnih.gov Acylated anthocyanins, such as those found in red radish and certain Ipomoea flowers, often exhibit enhanced stability against light and heat. mdpi.comresearchgate.net

Chemodiversity of this compound Derivatives in Nature

The processes of glycosylation and acylation generate a vast array of this compound derivatives, contributing to the chemodiversity observed in the plant kingdom. The specific combination of sugars and acyl groups attached to the this compound backbone is often species- or even cultivar-specific.

For example, in the petals of the orange-flowered gentian, multiple this compound glycosides have been identified, including this compound 3-O-glucoside, this compound 3,5-O-diglucoside, and this compound 3-O-rutinoside. nih.gov The red-purple flowers of the morning glory cultivar 'Violet' contain even more complex structures, with this compound 3-sophoroside-5-glucoside acylated with caffeic acid and/or glucosylcaffeic acids. researchgate.net Similarly, the pigments in red radish are complex this compound glycosides acylated with acids such as p-coumaric and ferulic acid. mdpi.com This structural diversity not only influences the precise color and stability of the pigment but is also crucial for the plant's ecological interactions and resilience.

Table 2: Examples of Natural this compound Derivatives

| Derivative Name | Base Structure | Common Natural Source(s) |

|---|---|---|

| This compound 3-O-glucoside (Callistephin) | This compound + 1 Glucose | Strawberry, Geranium |

| This compound 3,5-O-diglucoside | This compound + 2 Glucose | Pomegranate Flower, Gentian |

| This compound 3-O-rutinoside | This compound + 1 Rutinose | Strawberry, Gentian |

| This compound 3-sophoroside-5-glucoside | This compound + Sophorose + Glucose | Morning Glory (Ipomoea) |

Biological Activities and Mechanistic Insights of Pelargonidin in Vitro and Non Human in Vivo Studies

Antioxidant Mechanisms and Reactive Species Modulation

Pelargonidin exhibits substantial antioxidant activity through multiple pathways, including direct scavenging of free radicals and the enhancement of the body's intrinsic antioxidant defense systems.

This compound is a potent scavenger of various reactive oxygen species (ROS) and free radicals. Its chemical structure, featuring hydroxyl groups, allows it to donate electrons to stabilize free radicals, thereby terminating chain reactions that lead to cellular damage.

DPPH and ABTS Radical Scavenging: this compound has demonstrated significant efficacy in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radicals. Studies have quantified its scavenging potential with specific EC50 (half-maximal effective concentration) values, indicating the concentration required to neutralize 50% of the free radicals. For instance, this compound showed an EC50 value of 5.25 µM for DPPH• scavenging mdpi.com.

Superoxide (B77818) and Hydrogen Peroxide Scavenging: Beyond DPPH and ABTS, this compound effectively neutralizes other ROS, such as superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂). Research indicates that this compound scavenges O₂•⁻ with an ID50 (half-maximal inhibitory concentration) of 456 µM and inhibits H₂O₂-induced lipid peroxidation with an ID50 of 85 µM acs.org. These findings underscore its broad-spectrum free radical neutralizing capacity.

Table 1: Free Radical Scavenging Activity of this compound

| Radical Species | Assay Type | EC50/ID50 Value | Reference |

| DPPH• | Scavenging | 5.25 µM | mdpi.com |

| ABTS•+ | Scavenging | Not specified | mdpi.com |

| O₂•⁻ | Scavenging | 456 µM | acs.org |

| H₂O₂ | Lipid Peroxidation Inhibition | 85 µM | acs.org |

This compound also exerts indirect antioxidant effects by upregulating the activity and expression of endogenous antioxidant enzymes. These enzymes are crucial for cellular defense against oxidative stress.

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx): Studies have shown that this compound can restore or increase the levels and activity of key antioxidant enzymes. For example, in a mouse model of sepsis-induced renal injury, this compound treatment markedly enhanced the antioxidant defense system by restoring the levels of SOD, GSH-Px, and catalase in kidney tissues nih.gov. Similarly, in models of oxidative stress, this compound pretreatment has been observed to prevent the decrease in CAT, SOD, and GPx enzyme activities and maintain glutathione levels, which are vital for cellular protection frontiersin.org. This compound has also been shown to increase serum catalase and glutathione levels, contributing to its indirect antioxidant effects nih.gov.

Table 2: Modulation of Endogenous Antioxidant Enzymes by this compound

| Enzyme/Molecule | Model/Condition | Observed Effect | Reference |

| SOD | Sepsis-induced renal injury (mice) | Restoration/Enhancement | nih.gov |

| Catalase | Sepsis-induced renal injury (mice) | Restoration/Enhancement | nih.gov |

| GSH-Px | Sepsis-induced renal injury (mice) | Restoration/Enhancement | nih.gov |

| CAT | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |

| SOD | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |

| GPx | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |

| Glutathione | Citrinin-induced oxidative stress (HepG2 cells) | Restoration/Prevention of decrease | frontiersin.org |

| Catalase | Spinal cord injury (rats) | Increased serum levels | nih.gov |

| Glutathione | Spinal cord injury (rats) | Increased serum levels | nih.gov |

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a master regulator of cellular defense against oxidative stress and inflammation. This compound has been identified as an activator of this critical pathway.

Mechanism of Activation: this compound chloride has been shown to dissociate Nrf2 from its repressor, Kelch-like ECH-associated protein 1 (Keap1). This dissociation allows Nrf2 to translocate into the nucleus, where it binds to the ARE in the promoter regions of cytoprotective genes. This binding initiates the transcription of genes encoding antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase (CAT), and superoxide dismutase (SOD) frontiersin.orgresearchgate.netnih.gov.

Epigenetic Modulation: Further research suggests that this compound can activate the Nrf2-ARE pathway through epigenetic modifications, including decreasing DNA methylation in the Nrf2 promoter region and reducing the expression of methyltransferases (DNMTs) and histone deacetylases (HDACs) researchgate.net. This epigenetic modulation leads to increased expression of Nrf2 downstream target genes like NQO1 and HO-1, thereby enhancing cellular protection researchgate.net. Acetylated this compound-3-O-glucoside also exhibits protectivity against oxidative damage by activating the Nrf2/ARE pathway rsc.org.

Table 3: Nrf2/ARE Pathway Activation by this compound

| Pathway Component | Observed Effect | Model/Condition | Reference |

| Nrf2 | Dissociation from Keap1, nuclear translocation, binding to ARE | Various in vitro models | frontiersin.orgresearchgate.netnih.gov |

| Nrf2 mRNA | Up-regulation | HepG2 cells | nih.gov |

| HO-1 | Increased expression/activity | HepG2 cells, Mouse epidermal cells | nih.govresearchgate.net |

| NQO1 | Increased expression/activity | HepG2 cells, Mouse epidermal cells | nih.govresearchgate.net |

| Nrf2 promoter | Decreased DNA methylation | Mouse epidermal cells | researchgate.net |

| DNMTs/HDACs | Reduced expression | Mouse epidermal cells | researchgate.net |

Anti-inflammatory Pathways and Cytokine Modulation

This compound demonstrates significant anti-inflammatory properties by interfering with key signaling cascades that drive inflammatory responses, particularly by modulating the NF-κB and MAPK pathways.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a central transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules wikipedia.org. This compound effectively inhibits NF-κB activation.

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB pathway in various cell types and in vivo models. This inhibition often involves preventing the degradation of IκBα, the inhibitory protein that sequets NF-κB in the cytoplasm, thereby blocking the nuclear translocation of NF-κB subunits (like p65) nih.govresearchgate.netnih.govnih.govresearchgate.net.

Reduction of Pro-inflammatory Cytokines: By suppressing NF-κB activation, this compound leads to a significant reduction in the production of key pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) researchgate.netnih.gov. It also reduces the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation nih.govnih.gov. For instance, in acrolein-induced inflammation in human umbilical vein endothelial cells (HUVECs), this compound treatment significantly reduced IL-1β, IL-6, IL-8, and TNF-α levels nih.gov.

Table 4: Inhibition of NF-κB Pathway and Cytokine Production by this compound

| Target/Mediator | Observed Effect | Model/Condition | Reference |

| NF-κB | Inhibition of activation | Various in vitro and in vivo models | nih.govnih.govresearchgate.netnih.govresearchgate.net |

| IκBα | Arrest of activation/degradation | LPS-stimulated cells | nih.gov |

| COX-2 | Reduced expression | Acrolein-induced HUVECs | nih.govnih.gov |

| iNOS | Reduced expression | Spinal cord injury model, Acrolein-induced HUVECs | nih.gov |

| IL-1β | Reduction in levels (e.g., from 167.3 pg/mL to 82.3 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |

| IL-6 | Reduction in levels (e.g., from 618.3 pg/mL to 246.2 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |

| IL-8 | Reduction in levels (e.g., from 104.6 pg/mL to 70.2 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |

| TNF-α | Reduction in levels (e.g., from 275.1 pg/mL to 120.8 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |

| PGE2 | Reduction in levels (e.g., from 224.0 pg/mL to 134.8 pg/mL) | Acrolein-induced HUVECs | researchgate.netnih.gov |

| sPLA2-IIA | Inhibition of LPS-induced expression and activity | HUVECs, Mice | researchgate.net |

Mitogen-activated protein kinases (MAPKs) are crucial signaling molecules involved in cellular responses to various stimuli, including inflammation. This compound has been shown to modulate specific MAPK pathways.

JNK MAPK Pathway: this compound-3-O-glucoside has been observed to inhibit the phosphorylated activation of c-Jun N-terminal kinase (JNK) MAPK in lipopolysaccharide (LPS)-stimulated RAW264.7 cells nih.govresearchgate.net. This inhibition suggests a role for this compound in dampening inflammatory signaling cascades that are mediated by JNK. While other MAPKs like ERK and p38 are also critical in inflammation, specific direct modulatory effects of this compound on these pathways are less detailed in the provided snippets, though some flavonoids are known to influence them nih.gov.

Table 5: Modulation of MAP Kinase Pathways by this compound

| Pathway Component | Observed Effect | Model/Condition | Reference |

| JNK MAPK | Inhibition of phosphorylated activation | LPS-stimulated RAW264.7 cells | nih.govresearchgate.net |

Neuroprotective Mechanisms in Preclinical Models

Modulation of Neurotrophic Factors and Synaptic Plasticity

This compound, as a polyphenol, has shown potential in influencing neurotrophic factors and synaptic plasticity, processes critical for cognitive function and neuronal health. Studies suggest that polyphenols, including this compound, can interact with signaling cascades involved in neurogenesis and synaptic plasticity ocl-journal.orgworktribe.com. Specifically, this compound has been investigated for its effects on brain health, with findings indicating its potential to improve memory deficits and reduce oxidative stress in the hippocampus in animal models of Alzheimer's disease researchgate.netmdpi.com. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity frontiersin.orgnih.gov. Research indicates that compounds that promote BDNF signaling can enhance synaptic strength and cognitive functions ocl-journal.orgmdpi.com. While direct mechanistic links between this compound and BDNF modulation are still being elucidated, its documented neuroprotective and antioxidant effects nih.govresearchgate.net suggest a potential pathway through which it could support neuronal health and plasticity. This compound's ability to cross the blood-brain barrier further supports its potential role in central nervous system functions researchgate.net.

Cardioprotective and Antithrombotic Mechanisms in Experimental Models

This compound exhibits cardioprotective and antithrombotic properties, contributing to cardiovascular health through various mechanisms. Its antioxidant and anti-inflammatory activities are foundational to these effects, helping to mitigate cellular damage and inflammatory responses implicated in cardiovascular diseases taylorandfrancis.comresearchgate.net.

The antioxidant capacity of this compound, including its ability to scavenge reactive oxygen species (ROS), plays a role in preserving endothelial function taylorandfrancis.com. Healthy endothelial cells are crucial for maintaining vascular tone and preventing the development of atherosclerosis. While specific studies detailing this compound's direct modulation of endothelial function and vascular reactivity are limited, its general protective effects against oxidative stress and inflammation suggest a beneficial impact on the vascular system researchgate.nethmdb.ca.

This compound has been identified as having antithrombotic properties researchgate.net. Thrombosis, the formation of blood clots, is a significant factor in cardiovascular events. While direct evidence for this compound's specific antiplatelet or anticoagulant mechanisms is less detailed in the provided literature, its antithrombotic classification suggests an influence on the coagulation cascade or platelet aggregation pathways.

Antimicrobial and Antiviral Activities: Mechanistic Investigations

This compound demonstrates antimicrobial and antiviral potential, with mechanisms often related to its phenolic structure researchgate.netnih.govmdpi.com. Polyphenols, in general, can exert antimicrobial effects through several pathways:

Cell Membrane Disruption: Direct interaction with bacterial cell membranes can alter permeability, leading to leakage of cellular contents and cell death nih.govmdpi.commdpi.com.

Enzyme Inhibition: Phenolic compounds can inhibit essential enzymes within microbial cells, disrupting vital metabolic processes nih.govmdpi.commdpi.com.

Interference with Nucleic Acid and Protein Synthesis: Some polyphenols can interfere with the synthesis of DNA, RNA, and proteins, crucial for microbial replication and survival nih.govmdpi.commdpi.com.

Metal Ion Chelation: By chelating metal ions essential for bacterial enzymes and membrane depolarization, polyphenols can reduce cellular efficiency and ATP production mdpi.com.

Interference with Quorum Sensing: Certain polyphenols can reduce the expression of genes involved in quorum sensing, a communication system bacteria use to coordinate group behaviors like biofilm formation mdpi.com.

While specific detailed studies on this compound's antiviral mechanisms are not extensively detailed in the provided snippets, its classification as having antimicrobial activity researchgate.net suggests it operates through one or more of these general polyphenol mechanisms.

Interaction with Cellular Receptors and Enzymes: Binding Kinetics and Conformational Changes

This compound engages with various cellular receptors and enzymes, influencing cellular signaling pathways. It has been shown to bind to and activate the Aryl hydrocarbon Receptor (AhR), subsequently inducing CYP1A1 gene expression in human hepatocytes and cancer cell lines nih.gov. Furthermore, this compound and delphinidin (B77816) were found to inhibit CYP1A1 catalytic activity, with this compound exhibiting an IC50 of 33 µM nih.gov.

In silico studies have explored this compound's interactions with various proteins. Molecular docking revealed that this compound has binding affinity for Zika Virus (ZikV) proteins, including NS5 methyltransferase, NS3 helicase, and NS5 polymerase ajbls.com. It also shows potential binding to Hydroxyacyl-coenzyme A dehydrogenase (HAD), with a binding free energy of -35.23 kcal/mol mdpi.com. Additionally, this compound interacts with proteins associated with aging and insulin (B600854) signaling pathways, such as MAPK10, B-raf, SIRT3, PDK1, EIF4E, and TSC2, demonstrating binding affinities mdpi.comresearchgate.net. These interactions can lead to conformational changes in proteins, affecting their function daneshyari.comauctoresonline.org.

Epigenetic Modulation by this compound (e.g., DNA Methylation, Histone Modification)

This compound plays a significant role in epigenetic modulation, influencing gene expression through mechanisms like DNA methylation and histone modification. This compound has been shown to epigenetically regulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is critical for cellular defense against oxidative stress and inflammation researchgate.netnih.govnih.gov.

Key findings include:

DNA Methylation: this compound decreases DNA methylation in the Nrf2 promoter region, leading to the activation of Nrf2-driven gene expression researchgate.netnih.govnih.gov. This is achieved by reducing the expression of DNA methyltransferases (DNMTs), specifically DNMT1 and DNMT3b, and histone deacetylases (HDACs) such as HDAC1, HDAC2, HDAC3, HDAC4, and HDAC7 researchgate.netnih.govnih.gov.

Nrf2 Pathway Activation: By demethylating the Nrf2 promoter and reducing DNMT/HDAC levels, this compound enhances the expression of Nrf2 downstream target genes, including NAD(P)H/quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) researchgate.netnih.gov. This activation of the Nrf2-ARE signaling pathway contributes to cellular protection nih.gov.

The reduction in DNA methylation in the Nrf2 promoter region by this compound treatment is quantifiable. In one study, the percentage of methylated CpG sites in the Nrf2 promoter was significantly reduced following this compound exposure:

Table 1: Effect of this compound on Nrf2 Promoter Methylation in JB6 P+ Cells

| This compound Concentration | Percentage of Methylated CpG Sites (%) |

|---|---|

| Control | 88.5 ± 6.6 |

| 10 µM | 85.6 ± 2.0 |

| 30 µM | 83.6 ± 2.7 |

| 50 µM | 76.5 ± 4.1 |

Note: 5-aza and TSA are inhibitors of DNA methyltransferases and histone deacetylases, respectively. nih.gov

These epigenetic modifications highlight this compound's role in cellular defense mechanisms and its potential therapeutic applications by influencing gene expression patterns mdpi.comfrontiersin.orgnews-medical.net.

Compound List:

this compound

this compound 3-glucoside (Callistephin)

this compound 3-rutinoside

Pelargonin

this compound-3,5-diglucoside

Delphinidin

Malvidin

Peonidin

Petunidin

BDNF (Brain-Derived Neurotrophic Factor)

Nrf2 (Nuclear factor erythroid 2-related factor 2)

ARE (Antioxidant Response Element)

NQO1 (NAD(P)H/quinone oxidoreductase 1)

HO-1 (Heme oxygenase-1)

DNMT1 (DNA methyltransferase 1)

DNMT3a (DNA methyltransferase 3a)

DNMT3b (DNA methyltransferase 3b)

HDAC1 (Histone deacetylase 1)

HDAC2 (Histone deacetylase 2)

HDAC3 (Histone deacetylase 3)

HDAC4 (Histone deacetylase 4)

HDAC7 (Histone deacetylase 7)

Keap1

CYP1A1

ZikV (Zika Virus) proteins (NS5 methyltransferase, NS3 helicase, NS5 polymerase)

HIF-1α (Hypoxia-inducible factor 1-alpha)

HAD (Hydroxyacyl-coenzyme A dehydrogenase)

MAPK10

B-raf

SIRT3

PDK1

EIF4E

TSC2

5-HT (Serotonin)

AMPA receptors

Fra a proteins

(+)-Catechin

Alloxan

Monosodium glutamate (B1630785)

Aspartame

Impact on Gut Microbiota Composition and Function in Experimental Settings

This compound, a significant anthocyanidin found in various fruits and vegetables, has been investigated for its influence on the gut microbiota in experimental settings. Research indicates that this compound and its derivatives can modulate the composition and functional capacity of the gut microbial ecosystem.

A notable study involving diabetic mice treated with this compound-3-O-glucoside (Pg3G), a common form of this compound found in wild raspberries, demonstrated specific alterations in the gut microbiota researchgate.netnih.gov. The findings revealed an increased abundance of the bacterial genus Prevotella following Pg3G administration researchgate.netnih.gov. Concurrently, the study observed an elevation in the Bacteroidetes/Firmicutes ratio, a compositional shift that has been linked to various metabolic states researchgate.netnih.govparisbraininstitute.org.

| Gut Microbiota Component Affected | Observed Change with this compound-3-O-glucoside |

| Genus Prevotella | Increased abundance |

| Phyla Ratio (Bacteroidetes/Firmicutes) | Elevated |

Beyond compositional shifts, the experimental findings also pointed towards functional impacts. The Pg3G treatment was associated with a strengthening of the intestinal barrier integrity researchgate.netnih.gov. This improvement in barrier function is a crucial outcome that can be mediated by changes in the gut microbiota's composition and its metabolic activities.

More broadly, anthocyanins as a class, to which this compound belongs, are understood to promote the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species tandfonline.commdpi.commdpi.comnih.gov. These beneficial microbes play key roles in host health, including the production of short-chain fatty acids (SCFAs) tandfonline.commdpi.commdpi.com. While these observations apply to anthocyanins generally, the specific effects of this compound are most directly illuminated by studies like the one detailing Pg3G's impact on the gut microbiota in animal models.

Advanced Analytical Methodologies for Pelargonidin and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of individual anthocyanins from intricate mixtures, allowing for their subsequent quantification and identification. The choice of chromatographic technique is largely dependent on the physicochemical properties of the target analytes and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is the most extensively employed technique for the analysis of pelargonidin and its derivatives. mdpi.com The separation is typically achieved on reversed-phase columns, most commonly C18 columns. mdpi.com The mobile phase usually consists of a binary gradient of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.com Acidification, often with formic acid or trifluoroacetic acid, is crucial to maintain the flavylium (B80283) cation form of the anthocyanins, which is essential for their stability and chromatographic retention.

A variety of detection systems can be coupled with HPLC for the analysis of this compound. Photodiode Array (PDA) or Diode Array Detection (DAD) is frequently used, providing spectral information across a range of wavelengths. mdpi.com this compound and its glycosides exhibit a characteristic maximum absorption in the visible range, typically between 495 and 505 nm. nih.gov UV-Vis detectors, set at a specific wavelength within this range, are also utilized for quantification. researchgate.net

Table 1: Examples of HPLC Conditions for this compound Analysis

| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|---|

| C18 core-shell (100 x 4.6 mm, 2.7 µm) | 10% Formic Acid in Water | Acetonitrile | Gradient elution | Not Specified | PDA | researchgate.net |

| Beckman Ultrasphere ODS (250 x 4.6 mm, 5 µm) | 0.4% TFA in Water | 0.4% TFA in Acetonitrile | 15-30% B over 35 min | 1.0 | DAD (525 nm) | academicjournals.org |

| C18 | 1% Acetic Acid in Water | Acetonitrile | Gradient elution | 0.4 | UV-Vis (190-800 nm) | oipub.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound and its derivatives, UHPLC methods provide improved peak separation and allow for a higher sample throughput, which is particularly beneficial for large-scale studies. researchgate.net Similar to HPLC, UHPLC is most often coupled with PDA or mass spectrometry detectors for the identification and quantification of this compound compounds. nih.gov

Gas Chromatography (GC) is less commonly used for the analysis of this compound and its glycosides due to their low volatility and thermal instability. creative-proteomics.com However, GC can be applied to the analysis of the this compound aglycone and other flavonoids after a derivatization step to increase their volatility. nih.gov A common derivatization method involves the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov This approach allows for the separation and quantification of the derivatized compounds. GC is almost always coupled with a mass spectrometer (GC-MS) for the identification of the resulting volatile derivatives based on their mass spectra and retention times. hakon-art.com This technique can be particularly useful for identifying the aglycone structure after acid hydrolysis of the glycosides. hakon-art.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its derivatives. When coupled with a chromatographic separation technique like HPLC or UHPLC, it provides a powerful platform for the comprehensive analysis of these compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its derivatives. researchgate.net In this setup, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used for anthocyanins, typically operating in the positive ion mode. nih.gov

The initial mass spectrometer (MS1) isolates the protonated molecular ion of the target analyte (e.g., [M+H]+ for this compound-3-O-glucoside). This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second mass spectrometer (MS2) then separates and detects these product ions. The fragmentation pattern is highly specific to the structure of the molecule, allowing for unambiguous identification. For this compound glycosides, a common fragmentation pathway involves the neutral loss of the sugar moiety, resulting in a product ion corresponding to the this compound aglycone (m/z 271). nih.gov

Table 2: LC-MS/MS Fragmentation Data for this compound Glycosides

| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Neutral Loss (Da) | Reference |

|---|---|---|---|---|

| This compound-3-O-glucoside | 433 | 271 | 162 | nih.govnih.gov |

| This compound-3,5-O-diglucoside | 595 | 433, 271 | 162, 324 | nih.gov |

| This compound-3-O-rutinoside | 579 | 271 | 308 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly valuable for the identification of unknown this compound derivatives in complex samples. Time-of-Flight (TOF) and Orbitrap are common types of high-resolution mass analyzers. When coupled with liquid chromatography (LC-HRMS), this technique enables the differentiation of isobaric compounds (compounds with the same nominal mass but different elemental compositions). The high mass accuracy of HRMS, often in the low ppm range, significantly enhances the reliability of compound identification.

Tandem Mass Spectrometry (MSn) for Fragmentation Analysis

Tandem mass spectrometry (MSn) is a powerful tool for the structural characterization of this compound and its glycosides. In this technique, precursor ions are selected and subjected to collision-induced dissociation (CID) to generate product ions, providing detailed information about the molecule's structure, including the aglycone core, the nature and position of sugar moieties, and any acylation.

The fragmentation pattern of this compound glycosides typically begins with the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the this compound aglycone. For instance, this compound-3-O-glucoside, which has a molecular ion [M+H]+ at m/z 433, will readily lose the glucose moiety (162 Da) to produce a dominant fragment ion at m/z 271, corresponding to the this compound aglycone. researchgate.netresearchgate.net

Further fragmentation (MSn) of the this compound aglycone (m/z 271) can induce cross-ring cleavages of the C-ring, yielding diagnostic fragment ions. researchgate.net These fragmentation pathways help to confirm the identity of the aglycone. The analysis of various this compound derivatives from sources like black carrots has been achieved by interpreting these characteristic fragmentation patterns. nih.gov For more complex structures, such as acylated glycosides, the fragmentation pattern will also show losses corresponding to the acyl groups. This detailed fragmentation analysis allows for the unambiguous identification of different this compound species within a complex mixture. nih.gov

| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Fragment Identity |

|---|---|---|---|

| This compound | 271 | - | Aglycone |

| This compound-3-O-glucoside | 433 | 271 | This compound aglycone |

| This compound-3,5-diglucoside | 595 | 433, 271 | This compound-3-glucoside, this compound aglycone |

Spectrophotometric and Spectrofluorometric Assays for this compound Quantification

Spectrophotometric and spectrofluorometric methods are widely used for the quantification of this compound and other anthocyanins in various samples.

Spectrophotometry (UV-Visible Spectroscopy) is based on the principle that anthocyanins absorb light in the visible region of the electromagnetic spectrum. The flavylium cation form of this compound, which is stable in acidic conditions (pH < 2), exhibits a characteristic maximum absorption (λmax) in the range of 500-520 nm. researchgate.netresearchgate.net Quantification is typically performed by measuring the absorbance at this λmax and applying the Beer-Lambert law. The pH differential method is a common spectrophotometric approach that utilizes the reversible structural transformation of anthocyanins with a change in pH to correct for interfering compounds.

Spectrofluorometry measures the fluorescence emission of a compound after excitation with light of a specific wavelength. While anthocyanins are generally considered weakly fluorescent, their fluorescence can be measured and used for quantification. acs.orgnih.gov The flavylium cation of some anthocyanins shows weak fluorescence emission in the spectral range of 570–620 nm. scispace.com Studies on anthocyanin extracts have reported fluorescence emission peaks around 616-620 nm with an excitation peak near 493 nm. avantesusa.com Spectrofluorometric assays can offer higher sensitivity compared to spectrophotometry, especially in dilute solutions or when complexed with other molecules that enhance fluorescence. researchgate.net

| Method | Parameter | Wavelength (nm) | Notes |

|---|---|---|---|

| UV-Vis Spectrophotometry | λmax (Visible) | ~502 | For this compound 3,5-O-diglucoside in its flavylium cation form. researchgate.net |

| Spectrofluorometry | Excitation λ | ~493 | Based on studies of similar anthocyanins. avantesusa.com |

| Spectrofluorometry | Emission λ | ~520-620 | Emission can vary based on the specific derivative and environment. researchgate.netscispace.comavantesusa.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound and its derivatives. It provides detailed information on the connectivity of atoms, the stereochemistry, and the conformation of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. For this compound glycosides, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the aglycone and the anomeric proton of the sugar moiety. The coupling constants (J values) between protons are crucial for determining the substitution pattern on the aromatic rings and the stereochemistry of the glycosidic linkage. rsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-4 | 8.81 | 135.7 |

| H-2', 6' | ~7.61 | ~112.4 |

| H-3', 5' | - | - |

| H-6 | 6.73 | 95.0 |

| H-8 | 6.53 | 103.2 |

| H-1'' (Anomeric) | 5.25 | 103.4 |

| Data adapted from reference rsc.org for a this compound glycoside. Actual values may vary slightly based on the specific glycoside and solvent. |

Electrochemical Detection Methods for this compound Oxidation Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound. nih.gov These techniques provide insights into the oxidation mechanisms and antioxidant capacity of the molecule. The oxidation potential is directly related to the electron-donating ability of the flavonoid, which is a key aspect of its antioxidant activity. mdpi.com

The electrochemical behavior of this compound is primarily attributed to the hydroxyl (-OH) groups on its aromatic rings. The B-ring hydroxyl groups are typically the first to be oxidized. mdpi.com In cyclic voltammetry studies of this compound-3-O-glucoside, distinct oxidation waves are observed. A quasi-reversible oxidation wave has been reported at approximately 312 mV, followed by an irreversible oxidation wave at a higher potential of 588 mV. tandfonline.com These potentials provide a quantitative measure of the ease with which this compound can be oxidized. The data obtained from these studies are crucial for understanding its role in redox reactions and for developing electrochemical sensors for its detection. tandfonline.comresearchgate.net

| Oxidation Wave | Potential (mV) | Characteristics |

|---|---|---|

| First Wave | ~312 | Quasi-reversible |

| Second Wave | ~588 | Irreversible |

| Data from reference tandfonline.com. Potentials are measured against a reference electrode and can vary with experimental conditions. |

Comprehensive Sample Preparation Strategies from Complex Biological and Plant Matrices

The accurate analysis of this compound from complex sources such as plants, fruits, and biological samples requires effective sample preparation to extract, purify, and concentrate the target compounds while removing interfering substances like sugars, organic acids, and proteins. nih.govusamvcluj.ro

The initial step is typically a solid-liquid extraction. Due to the polar nature of this compound glycosides, polar solvents such as methanol, ethanol, or water are commonly used. nih.gov The extraction solvent is often acidified with a weak acid like formic, acetic, or citric acid to a pH below 3. This acidification is critical as it maintains the this compound in its more stable red flavylium cation form, improving extraction efficiency and preventing degradation. nih.gov Techniques such as maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can be employed to enhance the extraction process. researchgate.netmdpi.com

Following extraction, the crude extract requires purification. Solid-Phase Extraction (SPE) is the most widely used technique for cleaning up and concentrating anthocyanins. usamvcluj.roresearchgate.net

Reversed-Phase SPE (RP-SPE): Cartridges with a C18 stationary phase are commonly used. The polar extract is loaded onto the cartridge, and the non-polar anthocyanins are retained on the C18 sorbent. Polar impurities like sugars and acids are washed away with water or an aqueous solvent. The purified anthocyanins are then eluted with a solvent such as acidified methanol. usamvcluj.ro

Mixed-Mode Cation-Exchange SPE (MCX): This technique offers higher selectivity by combining reversed-phase and cation-exchange mechanisms. researchgate.netpreprints.org At a low pH, the flavylium cation of this compound is positively charged and binds to the cation-exchange sorbent, allowing for the efficient removal of other non-anthocyanin phenolic compounds. researchgate.net This results in a higher purity extract suitable for sensitive analytical techniques. preprints.org

| Step | Technique | Key Parameters/Reagents | Purpose |

|---|---|---|---|

| Extraction | Solid-Liquid Extraction | Acidified Methanol or Ethanol (e.g., with HCl, Formic Acid) | Solubilize and extract this compound glycosides from the matrix. nih.govresearchgate.net |

| Purification & Concentration | Solid-Phase Extraction (SPE) | C18 or Mixed-Mode Cation Exchange (MCX) cartridges | Remove interferences (sugars, acids) and concentrate the analyte. usamvcluj.roresearchgate.net |

| Washing Step (SPE) | - | Water, Ethyl Acetate | Remove polar and less polar non-anthocyanin compounds. usamvcluj.ro |

| Elution (SPE) | - | Acidified Methanol | Recover the purified this compound from the SPE cartridge. researchgate.net |

Modulation and Derivatization Strategies for Pelargonidin in Research

Chemical Modification of Pelargonidin Structure for Enhanced Properties

Chemical modifications are a cornerstone in improving the functional attributes of this compound. Acylation, a prevalent method, involves attaching acyl groups, such as fatty acids or dicarboxylic acids, to the sugar moieties of this compound glycosides. Research has demonstrated that enzymatic acylation of this compound-3-glucoside with dicarboxylic acids like malonic, succinic, and glutaric acids significantly enhances its thermostability and lipophilicity compared to the parent compound researchgate.net. Similarly, acetylation of this compound-3-O-glucoside using Candida antarctica lipase (B570770) B resulted in acetylated this compound-3-O-glucoside, which exhibited improved thermostability and lipophilicity, facilitating better penetration into lipophilic media and cell membranes researchgate.net. Acylation with fatty acids and aromatic acids has also been shown to activate the surface activity of anthocyanins, improving their antioxidant capacity and stability mdpi.comnih.govmdpi.com.

Other chemical modifications, including methylation and the formation of pyranoanthocyanidins, are also explored to tailor the molecular properties of this compound and other anthocyanins, broadening their potential applications mdpi.commdpi.com. Theoretical studies investigating structure-activity relationships suggest that modifications to the this compound structure can influence its properties, such as antioxidant activity, by affecting factors like planarity and electron delocalization mdpi.comresearchgate.netdntb.gov.uamdpi.com.

Table 6.1.1: Impact of Chemical Modifications on this compound Properties

| Modification Type | Example Acyl Group/Method | Parent Compound | Enhanced Property(ies) | Reference(s) |

| Enzymatic Acylation | Malonic acid | This compound-3-glucoside | Thermostability, Lipophilicity | researchgate.net |

| Enzymatic Acylation | Succinic acid | This compound-3-glucoside | Thermostability, Lipophilicity | researchgate.net |

| Enzymatic Acylation | Glutaric acid | This compound-3-glucoside | Thermostability, Lipophilicity | researchgate.net |

| Enzymatic Acylation | Acetic acid | This compound-3-O-glucoside | Thermostability, Lipophilicity, Oxidative Protection | researchgate.net |

| Chemical Acylation | Octanoyl chloride | Anthocyanins | Lipophilicity | mdpi.com |

| Glycosylation & Acylation | Various | This compound | Stability, Light Absorption Properties | plos.orgudl.cat |

Enzymatic Biotransformation of this compound and Its Glycosides

Enzymatic biotransformation offers a targeted approach to modify this compound and its glycosides, aiming to improve their functional characteristics. Enzymes can catalyze specific reactions, such as glycosylation and acylation, which are naturally occurring processes in plants but can also be replicated in vitro or through microbial fermentation mdpi.com. For instance, enzymatic acylation using lipases has been successfully employed to attach acyl groups to this compound glycosides, leading to enhanced stability and lipophilicity researchgate.netresearchgate.net. Research into microbial biotransformation systems, such as using Corynebacterium glutamicum, has also shown potential for modifying compounds like isoeugenol (B1672232) through glucosylation, indicating the broader applicability of enzymatic strategies for modifying plant-derived molecules researchgate.net. While specific studies detailing the enzymatic biotransformation of this compound per se (beyond acylation) are less prevalent in the initial search results, the general principles of enzymatic modification of anthocyanins are well-established and applicable mdpi.commdpi.com.

Encapsulation Technologies for Controlled Release in Experimental Models

To overcome the inherent instability and improve the delivery of this compound in experimental models, various encapsulation technologies are employed. These methods aim to protect this compound from degradation and control its release. Nanoparticle formulations, including nanoliposomes and nanoemulsions, have been investigated for the delivery of hydrophilic compounds like anthocyanins, potentially improving their bioavailability nih.govnih.gov. Double emulsions, specifically water-in-oil-in-water (W/O/W) systems, are considered suitable for encapsulating hydrophilic substances like anthocyanins, offering protection from environmental factors and enabling controlled release nih.gov. Microencapsulation using biopolymers such as maltodextrins and beta-glucans is another strategy that provides protection and can improve anthocyanin bioavailability nih.govnih.gov. These advanced delivery systems are crucial for studying the efficacy of this compound in various experimental contexts, ensuring its integrity and targeted action.

Synthesis of Novel this compound Analogs and Conjugates for Mechanistic Probing

The synthesis of novel this compound analogs and conjugates is a key strategy for mechanistic probing, allowing researchers to elucidate structure-activity relationships and understand the specific roles of different molecular features. By creating derivatives with targeted structural alterations, scientists can investigate how these changes impact this compound's biological activities, stability, and interaction with cellular targets. Theoretical studies, for example, utilize computational methods to analyze the electronic structure and molecular properties of this compound and its derivatives, providing insights into their potential antioxidant and biological activities researchgate.netdntb.gov.uamdpi.com. While the direct synthesis of entirely new this compound analogs for mechanistic probing is an area of ongoing research, the modification strategies discussed in section 6.1, such as acylation and glycosylation, can be considered forms of derivatization that serve to probe specific properties and enhance functionality researchgate.netresearchgate.netmdpi.com. Conjugation with other molecules or biomaterials can also be explored to create hybrid structures with tailored properties for specific research applications.

Stability of this compound in Different Environmental and Processing Conditions (Academic/Research Focus)

The stability of this compound is a critical consideration in academic and research settings, as its degradation can significantly impact experimental outcomes. This compound, like other anthocyanins, is susceptible to degradation influenced by various environmental and processing factors, including pH, temperature, light, oxygen, and the presence of enzymes or metal ions mdpi.comnih.gov. At acidic pH (around 4-5), this compound is most stable, exhibiting its characteristic red color, but it degrades rapidly in alkaline conditions mdpi.combiointerfaceresearch.com. Elevated temperatures accelerate degradation, leading to loss of color intensity and amount, and the formation of brown pigments nih.gov. Oxygen also plays a role in thermal degradation nih.gov. Mild heat treatments, such as blanching, can sometimes improve stability by inhibiting native enzymes like polyphenol oxidase nih.gov. Research efforts are directed at understanding these degradation pathways and identifying conditions that preserve this compound's integrity for accurate scientific investigation mdpi.comnih.govbiointerfaceresearch.com. Strategies like co-pigmentation and physical modifications (e.g., microencapsulation) are also employed to enhance stability during processing and storage in research contexts mdpi.com.

Research Applications and Functional Research Perspectives of Pelargonidin

Pelargonidin as a Natural Colorant in Food Science Research (Stability and Interaction within Food Matrices)

This compound, an anthocyanidin, is responsible for a range of orange to red hues in many fruits and flowers, such as strawberries and red geraniums. mdpi.comwikipedia.org Its potential as a natural food colorant is of significant interest to the food industry, which is seeking alternatives to synthetic dyes. mdpi.comnih.gov However, the stability of this compound within a food matrix is a critical factor for its successful application and is influenced by numerous factors including pH, temperature, water activity, and interactions with other food components. researchgate.netscialert.netnih.gov

The color and stability of anthocyanins like this compound are highly dependent on pH. nih.gov At a low pH, this compound exists predominantly as the colored flavylium (B80283) cation. As the pH increases, it can undergo structural transformations, leading to colorless or less stable forms. scialert.net The presence of co-pigments, such as other flavonoids and phenolic compounds, can enhance color stability through a process known as co-pigmentation. scialert.net

Temperature is another crucial factor affecting this compound stability. Thermal degradation of this compound-based anthocyanins often follows first-order reaction kinetics. researchgate.netnih.gov Studies on strawberry juice and concentrate have shown that the degradation of this compound 3-glucoside is time and temperature-dependent. researchgate.net The half-life of anthocyanins in these products was found to be significantly influenced by storage temperature. researchgate.net

Water activity (aw) also plays a vital role in the stability of this compound. Research on model systems containing this compound derivatives demonstrated that anthocyanin degradation generally increases with higher water activity. researchgate.netfao.org The half-lives of various this compound glycosides were found to range from 56 to 934 days, depending on the specific compound and the water activity of the system. researchgate.netfao.org

Furthermore, interactions with other components within the food matrix, such as sugars, ascorbic acid, and metal ions, can impact the stability of this compound. researchgate.net For instance, the presence of ascorbic acid can sometimes accelerate the degradation of anthocyanins. The table below summarizes the stability of this compound under different conditions.

| Factor | Effect on this compound Stability | Research Findings |

| pH | Highly pH-dependent; more stable at lower pH values. | At pH below 2, anthocyanins are primarily in the stable red flavylium cation form. As pH increases, they can convert to colorless forms. scialert.net |

| Temperature | Degradation increases with higher temperatures. | Thermal degradation often follows first-order kinetics. researchgate.netnih.gov Increased temperature decreases the intensity of co-pigmentation. scialert.net |

| Water Activity (aw) | Stability generally decreases as water activity increases. | The degradation of this compound 3-glucoside, 3-sophoroside, and acylated derivatives increased with higher water activity in model systems. researchgate.netfao.org |

| Co-pigmentation | Can enhance color intensity and stability. | Interactions with other phenolic compounds can stabilize the colored form of this compound. scialert.net |

| Other Food Components | Can have both stabilizing and destabilizing effects. | Sugars, metal ions, and other compounds in the food matrix can influence the stability of this compound. researchgate.net |